dimethyl- CAS No. 133464-90-1](/img/structure/B14263596.png)
Silane, [(3,4-dihydro-1-naphthalenyl)oxy](1,1-dimethylethyl)dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- typically involves the reaction of 3,4-dihydro-1-naphthol with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding hydrocarbons or alcohols.
Substitution: Various substituted silanes.
Aplicaciones Científicas De Investigación
Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- involves its ability to act as a hydride donor or radical H-donor . The compound interacts with various molecular targets and pathways, facilitating the reduction or substitution of other molecules . Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Silane, (3,4-dihydro-1-naphthalenyl)oxydimethyl- is unique due to its specific structure, which provides distinct reactivity and stability compared to other silanes . Its ability to act as a protected phenol and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
133464-90-1 |
|---|---|
Fórmula molecular |
C16H24OSi |
Peso molecular |
260.45 g/mol |
Nombre IUPAC |
tert-butyl-(3,4-dihydronaphthalen-1-yloxy)-dimethylsilane |
InChI |
InChI=1S/C16H24OSi/c1-16(2,3)18(4,5)17-15-12-8-10-13-9-6-7-11-14(13)15/h6-7,9,11-12H,8,10H2,1-5H3 |
Clave InChI |
YHKMKHKKDLRRIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CCCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


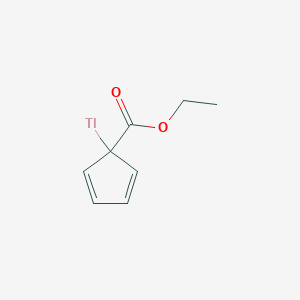
![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
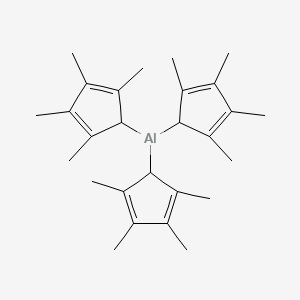
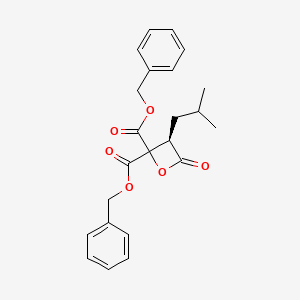
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
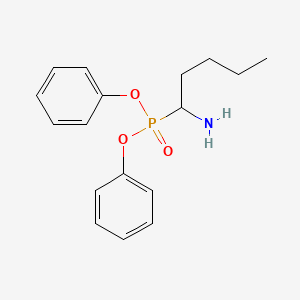
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
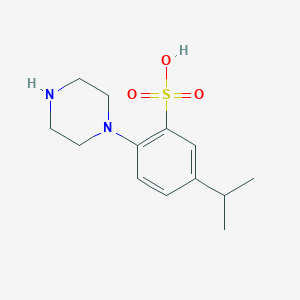
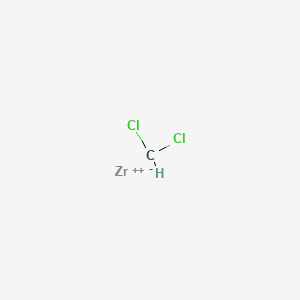
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)
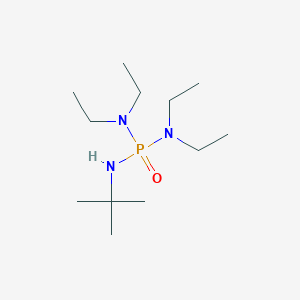
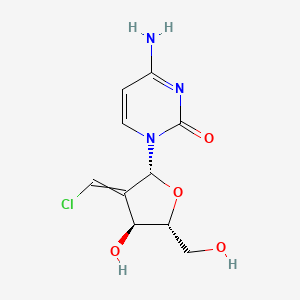
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
